molecular formula C8H6ClF5N2O2 B1431341 5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1421604-08-1

5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1431341
M. Wt: 292.59 g/mol
InChI Key: ULTDOFCTOQHSSZ-UHFFFAOYSA-N
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Description

The compound “5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains chlorodifluoromethyl and trifluoromethyl groups, which are derivatives of methane where one or three hydrogen atoms are replaced by fluorine atoms, and another hydrogen atom is replaced by a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, the chlorodifluoromethyl and trifluoromethyl groups would add to the complexity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring and the halogenated methyl groups. The electron-withdrawing nature of these groups could make the compound more reactive in certain chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogenated methyl groups and the pyrazole ring could affect properties like polarity, solubility, and stability .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its potential uses in various fields like pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

5-[chloro(difluoro)methyl]-1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF5N2O2/c1-2-16-5(7(9,10)11)3(6(17)18)4(15-16)8(12,13)14/h2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTDOFCTOQHSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

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